AEG-41174

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).

科学的研究の応用

Astrocyte Elevated Gene-1 in Breast Cancer

A study by Li et al. (2008) highlighted the role of Astrocyte Elevated Gene-1 (AEG-1) in breast cancer. The research found that AEG-1 expression was significantly higher in breast cancer cell lines compared to normal breast epithelial cells. This elevated expression was linked to the clinical staging of breast cancer patients, with higher AEG-1 expression associated with poorer overall survival. Thus, AEG-1 was identified as a valuable marker of breast cancer progression and a potential independent prognostic indicator for patient survival (Li et al., 2008).

AEG-1 in Various Cancers

Sarkar et al. (2009) reviewed the broader implications of AEG-1 in cancer. They noted that AEG-1 expression is elevated in advanced stages of many cancers, including breast and liver cancer. This elevation correlates with poor survival. The study also discussed the multifunctional role of AEG-1 in tumor development and progression, emphasizing its involvement in proliferation, invasion, metastasis, and gene expression (Sarkar et al., 2009).

AEG-1 and Neuroblastoma

Research by Liu et al. (2009) showed that AEG-1 plays a significant role in neuroblastoma, a type of cancer that arises in nerve tissue. Knockdown of AEG-1 in neuroblastoma cells inhibited cell proliferation and apoptosis, and enhanced chemo-sensitivity to cisplatin and doxorubicin. This study suggests that overexpressed AEG-1 enhances the tumorogenic properties of neuroblastoma cells and that inhibiting AEG-1 expression could be a potential adjuvant therapy for this cancer (Liu et al., 2009).

AEG-1 in Prostate Cancer

Kikuno et al. (2007) investigated the role of AEG-1 in prostate cancer. They found that AEG-1 is overexpressed in prostate cancer tissue and cells. Knockdown of AEG-1 induced cell apoptosis and attenuated the cell invasion properties, suggesting that AEG-1 plays a dominant role in prostate cancer cells. It was proposed as a potential genetic biomarker and a molecular target for preventing prostate cancer cell progression and metastasis (Kikuno et al., 2007).

AEG-1 in Renal Cancer

Wang et al. (2014) focused on renal cancer, demonstrating that knockdown of AEG-1 inhibited growth and induced apoptosis in renal cancer cells. They also observed increased chemosensitivity to 5-fluorouracil with AEG-1 knockdown, suggesting its role in renal cancer formation and development and its potential as a target for gene therapy (Wang et al., 2014).

AEG-1's Role in Cell Survival Pathways

Lee et al. (2008) explored AEG-1's role in cell survival pathways. They found that overexpression of AEG-1 inhibited serum starvation-induced apoptosis through activation of the PI3K-Akt signaling pathway. This study provided evidence of AEG-1's role as an oncogene and its central role in Ha-ras-mediated carcinogenesis (Lee et al., 2008).

特性

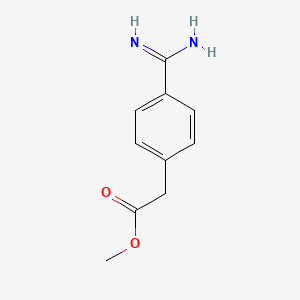

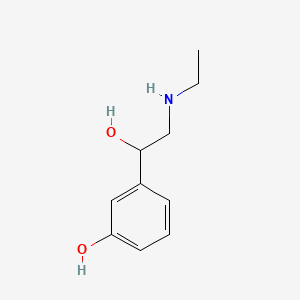

分子式 |

C17H19NO2 |

|---|---|

外観 |

Solid powder |

同義語 |

AEG41174; AEG 41174; AEG-41174; NONE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

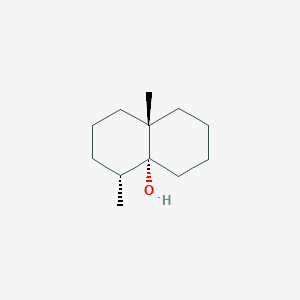

![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)